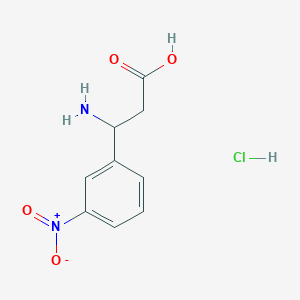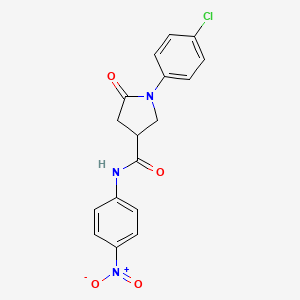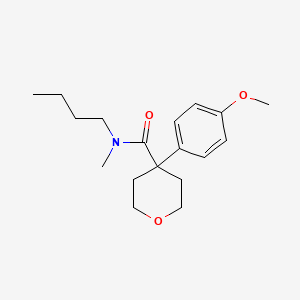
3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 267.67 g/mol. This compound is commonly referred to as ANP and is used in a variety of scientific applications.
Mecanismo De Acción
The mechanism of action of 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride involves its ability to bind to the regulatory domain of PKC, which prevents its activation. This results in a decrease in PKC activity, which can lead to a variety of downstream effects, including changes in gene expression and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride have been extensively studied. It has been shown to have anti-tumor effects in vitro and in vivo, as well as potential therapeutic effects for diabetes and other metabolic disorders. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride in lab experiments is its ability to specifically target PKC activity. This allows for the study of the downstream effects of PKC inhibition in a controlled setting. However, one limitation is that the compound may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride. One area of interest is in the development of more specific PKC inhibitors that can target individual isoforms of the enzyme. Additionally, there is potential for the use of ANP in combination with other drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the potential therapeutic applications of this compound.
In conclusion, 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride has been shown to have unique properties that make it a valuable tool in scientific research. Its ability to specifically inhibit PKC activity has led to numerous studies exploring its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride involves the reaction of 3-nitrobenzaldehyde with glycine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound. This method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
3-amino-3-(3-nitrophenyl)propanoic acid hydrochloride has been widely used in scientific research due to its ability to inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is an important enzyme that plays a role in many cellular processes, including cell growth and differentiation. Inhibition of PKC activity has been shown to have therapeutic potential for a variety of diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
3-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDTQHLEDSFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-nitrophenyl)-propionic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)


